Kinase Selectivity Profiling: B-Raf V600E vs. C-Raf Wild-Type in a Defined Panel
The thiazolylphenyl-benzenesulfonamido phenotype has been profiled in enzymatic kinase assays against B-Raf V600E, C-Raf wild-type, and a panel of 30 human kinases (ProQinase). In these assays, representative compounds bearing the 4-methoxybenzothiazole and para-phenylsulfonamido scaffold achieved B-Raf V600E IC50 values between 50 and 200 nM, with 10- to 50-fold selectivity over C-Raf wild-type [1]. This selectivity window is notably larger than that of the close structural analogue N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, which typically exhibits B-Raf V600E IC50 values of 300-800 nM and a selectivity ratio of only 2- to 5-fold over C-Raf [2]. The enhanced selectivity of the 4-methoxybenzothiazole variant is attributed to the methoxy group's engagement with a lipophilic sub-pocket adjacent to the DFG motif, a binding feature absent in the des-methoxy analogue.
| Evidence Dimension | B-Raf V600E / C-Raf wild-type selectivity ratio in enzyme inhibition assay |
|---|---|
| Target Compound Data | B-Raf V600E IC50 range 50–200 nM; 10- to 50-fold selectivity over C-Raf WT (representative scaffold data) [1] |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide (benzothiazole parent): B-Raf V600E IC50 300–800 nM; 2- to 5-fold selectivity over C-Raf WT [2] |
| Quantified Difference | ≥2-fold higher potency and ≥5-fold improved selectivity ratio for the 4-methoxybenzothiazole variant |
| Conditions | In vitro enzyme inhibition assay (ProQinase panel); human B-Raf V600E and C-Raf WT recombinant kinases; ATP concentration at Km |
Why This Matters
Higher selectivity for B-Raf V600E over C-Raf wild-type reduces the risk of paradoxical activation of the MAPK pathway, a clinically validated differentiation endpoint in kinase inhibitor selection.
- [1] Pulici, M., Traquandi, G., Marchionni, C., Scolaro, A., & Colombo, N. (2012). Thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors. WO2012113774A1 / US20130324551A1. Example compounds and Tables 1–4. View Source
- [2] Nerviano Medical Sciences S.r.l. (2016). Thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors. EP 2678336 B1. Comparative data for benzothiazole parent scaffold. View Source
